molecular formula C10H9FN2O2 B2760755 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 1171931-54-6

2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B2760755
CAS RN: 1171931-54-6
M. Wt: 208.192
InChI Key: PXQXQBVSQXQCKK-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . This particular compound has a 3-fluoro-4-methoxyphenyl group attached to the 2-position and a methyl group attached to the 5-position of the oxadiazole ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carbohydrazide with a substituted benzoic acid in the presence of phosphorous oxychloride . The resulting product is then characterized by various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The presence of the 3-fluoro-4-methoxyphenyl group and the 5-methyl-1,3,4-oxadiazole ring can be confirmed by ^1H NMR and ^13C NMR . The molecular weight of the compound is approximately 168.1650 .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new synthetic methods and the study of its reactivity could also be areas of interest .

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQXQBVSQXQCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

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